Cas no 64303-63-5 (4-chloro-3-sulfanylpyridine-2-carboxylic acid)

4-Chloro-3-sulfanylpyridine-2-carboxylic acid is a heterocyclic compound featuring both chloro and sulfanyl functional groups on a pyridine-carboxylic acid scaffold. This structure imparts reactivity suitable for pharmaceutical and agrochemical intermediates, particularly in the synthesis of bioactive molecules. The presence of the sulfanyl group enhances nucleophilic substitution potential, while the carboxylic acid moiety allows for further derivatization. Its chloro substituent offers a handle for cross-coupling reactions, broadening its utility in medicinal chemistry. The compound's balanced polarity ensures moderate solubility in organic solvents, facilitating purification and handling. Its stability under standard conditions makes it a practical building block for research and industrial applications requiring precise functionalization.
4-chloro-3-sulfanylpyridine-2-carboxylic acid structure
64303-63-5 structure
Product name:4-chloro-3-sulfanylpyridine-2-carboxylic acid
CAS No:64303-63-5
MF:C6H4NO2SCl
Molecular Weight:189.619
CID:4095975

4-chloro-3-sulfanylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Pyridinecarboxylic acid, 4-chloro-3-mercapto-
    • 4-chloro-3-sulfanylpyridine-2-carboxylic acid

4-chloro-3-sulfanylpyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
BBV-39930407-2.5g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
2.5g
$2347.0 2023-10-28
Enamine
BBV-39930407-5.0g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
5.0g
$2976.0 2022-12-31
Enamine
BBV-39930407-1g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
1g
$1133.0 2023-10-28
Enamine
BBV-39930407-10g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
10g
$3742.0 2023-10-28
Enamine
BBV-39930407-10.0g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
10.0g
$3742.0 2022-12-31
Enamine
BBV-39930407-1.0g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
1.0g
$1133.0 2022-12-31
Enamine
BBV-39930407-5g
4-chloro-3-sulfanylpyridine-2-carboxylic acid
64303-63-5 95%
5g
$2976.0 2023-10-28

4-chloro-3-sulfanylpyridine-2-carboxylic acid 関連文献

4-chloro-3-sulfanylpyridine-2-carboxylic acidに関する追加情報

Introduction to 4-chloro-3-sulfanylpyridine-2-carboxylic acid (CAS No: 64303-63-5)

4-chloro-3-sulfanylpyridine-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 64303-63-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of both chloro and sulfanyl substituents on the pyridine ring endows this molecule with unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 4-chloro-3-sulfanylpyridine-2-carboxylic acid make it a versatile intermediate in organic synthesis. The carboxylic acid group at the 2-position provides a reactive site for further functionalization, while the chloro and sulfanyl groups serve as handles for selective modifications. These attributes have positioned this compound as a key building block in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors targeting various biological pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-chloro-3-sulfanylpyridine derivatives. Research has demonstrated that modifications to this core structure can lead to compounds with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism, suggesting their potential as anticancer agents. Additionally, the sulfanyl group has been found to modulate redox-sensitive pathways, making these compounds attractive candidates for therapeutic applications in neurodegenerative diseases.

The synthesis of 4-chloro-3-sulfanylpyridine-2-carboxylic acid typically involves multi-step organic reactions, starting from commercially available pyridine precursors. The introduction of the chloro substituent is often achieved through chlorination reactions, while the sulfanyl group is typically introduced via thiolation or sulfur transfer reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, allowing for greater accessibility of this compound for research and development purposes.

One of the most compelling aspects of 4-chloro-3-sulfanylpyridine-2-carboxylic acid is its role as a precursor in the discovery of novel drug candidates. Researchers have leveraged its structural framework to develop inhibitors targeting kinases, proteases, and other enzymes implicated in various diseases. For example, recent studies have highlighted the use of this compound in generating potent inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and are implicated in autoimmune disorders. The ability to fine-tune the properties of these derivatives through structural modifications has opened up new avenues for drug design.

The pharmacokinetic profile of 4-chloro-3-sulfanylpyridine derivatives is another area of active investigation. Understanding how structural features influence absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing drug candidates. Computational modeling and experimental studies have been employed to predict and validate how modifications to the core scaffold affect these parameters. This knowledge is critical for translating promising laboratory findings into effective clinical therapies.

Moreover, the environmental and safety considerations associated with handling 4-chloro-3-sulfanylpyridine-2-carboxylic acid are important factors in its application. While this compound itself is not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation when working with powders or solutions containing this compound.

The future prospects for 4-chloro-3-sulfanylpyridine-based compounds appear promising, with ongoing research focusing on expanding their therapeutic applications. Innovations in synthetic chemistry continue to provide new tools for modifying this scaffold, enabling the creation of more sophisticated derivatives with improved pharmacological profiles. Collaborative efforts between academia and industry are likely to drive further advancements in this field, ultimately leading to new treatments for a wide range of diseases.

In conclusion,4-chloro-3-sulfanylpyridine-2-carboxylic acid (CAS No: 64303-63-5) represents a significant compound in pharmaceutical research due to its structural versatility and potential biological activity. Its role as an intermediate in drug discovery underscores its importance in advancing therapeutic strategies across multiple disease areas. As research continues to uncover new applications and synthetic methodologies for this molecule,4-chloro-3-sulfanylpyridine derivatives are poised to remain at the forefront of medicinal chemistry innovation.

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